Methyl 2-amino-4-fluoro-5-nitrobenzoate
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Overview
Description
Methyl 2-amino-4-fluoro-5-nitrobenzoate is an organic compound with the molecular formula C8H7FN2O4 It is a derivative of benzoic acid, featuring an amino group, a fluorine atom, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-4-fluoro-5-nitrobenzoate can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the nitration of methyl 2-fluoro-5-nitrobenzoate, followed by the reduction of the nitro group to an amino group. The reaction conditions typically involve the use of strong acids for nitration and reducing agents such as hydrogen gas in the presence of a catalyst for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-fluoro-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 2-amino-4-fluoro-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-fluoro-5-nitrobenzoate involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-fluoro-5-nitrobenzoate
- Methyl 4-amino-2,3-difluoro-5-nitrobenzoate
- Methyl 5-amino-2-fluorobenzoate
Uniqueness
Methyl 2-amino-4-fluoro-5-nitrobenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological propertiesThe fluorine atom further enhances its stability and potential biological activity compared to similar compounds .
Biological Activity
Methyl 2-amino-4-fluoro-5-nitrobenzoate, a derivative of 2-amino-4-fluoro-5-nitrobenzoic acid, presents a range of biological activities due to its unique chemical structure. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Amino Group : Contributes to hydrogen bonding and interaction with biological targets.
- Nitro Group : Facilitates electron transfer reactions, enhancing reactivity.
- Fluoro Group : Influences lipophilicity and biological activity.
The molecular formula is C8H8FN2O4, and it possesses a molecular weight of approximately 202.16 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The nitro group can enhance electron transfer processes, while the amino group allows for crucial hydrogen bonding with biological macromolecules. This dual functionality supports its role in inhibiting specific biochemical pathways, making it a candidate for further pharmacological studies .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, anthranilic acid derivatives have been shown to inhibit polyamine synthesis, leading to reduced growth in cancer cells. In particular, these compounds have demonstrated effectiveness against pancreatic cancer cells by modulating gene expression related to cell proliferation .
Table 1: Summary of Anticancer Activity
Compound | Cancer Type | Mechanism of Action | Reference |
---|---|---|---|
This compound | Pancreatic Cancer | Inhibition of polyamine synthesis | |
Anthranilic Acid Derivatives | Various | FUBP1 inhibition, modulation of c-Myc |
Antimicrobial Activity
This compound exhibits broad-spectrum antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria, showing significant inhibitory effects.
Table 2: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | <0.25 μg/mL | |
Escherichia coli | <8 μg/mL | |
Acinetobacter baumannii | 1–4 μg/mL |
Case Studies
- Study on Cancer Cell Lines : A study screened a library of compounds for their ability to inhibit cell growth in pancreatic cancer models. This compound was identified as a potent inhibitor, significantly reducing cell viability in vitro .
- Antimicrobial Screening : In another investigation, this compound was tested against multidrug-resistant strains of bacteria. Results indicated that it displayed low nanomolar IC50 values against several strains, demonstrating its potential as an effective antimicrobial agent .
Properties
IUPAC Name |
methyl 2-amino-4-fluoro-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O4/c1-15-8(12)4-2-7(11(13)14)5(9)3-6(4)10/h2-3H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLBFLRNBPRFSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1N)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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